molecular formula C11H12ClN B083300 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline CAS No. 14465-32-8

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

Cat. No. B083300
CAS RN: 14465-32-8
M. Wt: 193.67 g/mol
InChI Key: KOWFOHDYWIFTTG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a chemical compound with the molecular formula C11H12ClN. It is used in the synthesis of new aniline derivatives .


Synthesis Analysis

The synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline involves modifying aniline monomers with various characteristics. A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline was confirmed by various spectroscopic techniques such as proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline result in the formation of polymers. These polymers exist in protonated emeraldine forms . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .


Physical And Chemical Properties Analysis

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline has a molecular weight of 193.67 g/mol. The compound has a density of 1.157g/cm3 . The boiling point is 355.7ºC at 760mmHg .

Scientific Research Applications

  • Catalytic Applications : The Palladium(II)-catalyzed amination of isoprene with aniline, using systems that could involve derivatives similar to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, leads to products like N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield, indicating potential applications in catalysis (Petrushkina et al., 2005).

  • Electronic Structure Analysis : Density Functional Theory (DFT) studies on anions of aniline and its derivatives, including structures related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, provide insights into molecular and electronic structures, vibrational frequencies, and infrared intensities, crucial for understanding electronic properties (Vakula et al., 2011).

  • Mesomorphic Properties : Research on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, which are structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, show significant effects on mesomorphic properties, indicating potential applications in liquid crystal technology (Hasegawa et al., 1989).

  • Corrosion Inhibition : Schiff bases derived from anilines, including compounds structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, have been studied for their inhibitive effect on the corrosion of mild steel in acidic solutions. This suggests potential applications in corrosion inhibition (Mistry & Jauhari, 2015).

  • Polymerization and Sensor Applications : A study on the polymerization of new aniline derivatives, including those similar to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, reveals their potential in creating polymers with applications as sensors, due to their sensitivity to moisture and ammonia (Mustafin et al., 2021).

  • Antimicrobial Agents : Compounds like 4-Chloro-3-coumarin aldehyde reacted with different anilines, including derivatives of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, have shown promising results as antimicrobial agents, indicating potential pharmaceutical applications (Bairagi et al., 2009).

  • Drug Development : Synthesis studies of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, and their in vitro antibacterial activity suggest potential applications in drug development (PradeepP. et al., 2015).

  • Environmental Monitoring : The presence of aromatic amines, including chloroanilines in surface waters, highlights the importance of monitoring and managing environmental pollution. Derivatives of anilines like 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could be relevant in environmental chemistry and pollution studies (Wegman & Korte, 1981).

Future Directions

The future directions for the use of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could involve its use in the design of chemical sensors due to the high sensitivity of its polymer derivatives to moisture and ammonia . Additionally, the compound could be used in the synthesis of new aniline derivatives with improved solubility .

properties

IUPAC Name

4-chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFOHDYWIFTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611859
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

CAS RN

14465-32-8
Record name 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 12 pubs.acs.org

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